![molecular formula C13H8ClN3O B1382118 (2-クロロピリジン-4-イル)(1H-ピロロ[3,2-c]ピリジン-3-イル)メタノン CAS No. 1597421-45-8](/img/structure/B1382118.png)

(2-クロロピリジン-4-イル)(1H-ピロロ[3,2-c]ピリジン-3-イル)メタノン

概要

説明

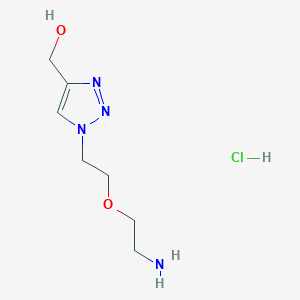

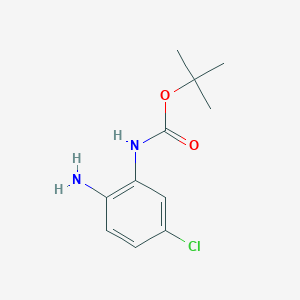

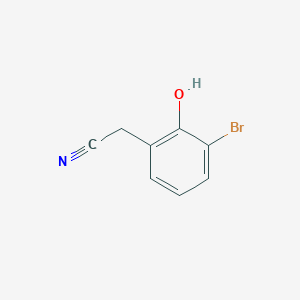

“(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone” is a compound that belongs to the class of organic compounds known as phenylpyridines . It has a CAS Number of 1597421-45-8 and a molecular formula of C13H8ClN3O .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring linked to a pyrrolopyridine ring through a methanone group . The InChI code for this compound is 1S/C16H14ClN3O/c1-10(2)20-9-13(12-8-18-5-4-14(12)20)16(21)11-3-6-19-15(17)7-11/h3-10H,1-2H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 257.68 . Unfortunately, the search results do not provide specific information about its density, boiling point, melting point, or flash point .科学的研究の応用

抗糖尿病薬開発

この化合物は、α-アミラーゼ阻害剤としての可能性が探求されています 。α-アミラーゼは、炭水化物の分解に関与する酵素であり、その阻害は糖尿病の管理のための有望な戦略です。 研究者は、ピロロ[3,2-c]ピリジン構造に基づいてアナログを合成し、血糖値をより効果的に調節できる新しい抗糖尿病薬を開発しています .

分子ドッキングとダイナミクス

化合物のアナログは、α-アミラーゼ酵素などの生体標的との相互作用を理解するために、分子ドッキング研究で使用されてきました 。 分子動力学シミュレーションは、これらの相互作用の安定性をさらに調査し、これはより良い有効性と安全性プロファイルを備えた薬物の開発にとって重要です .

生物活性研究

研究によると、ピロロ[3,4-c]ピリジンの誘導体は、私たちの関心のある化合物と同様のコア構造を共有しており、血糖値を低下させる可能性を示しています 。 これは、高血糖や糖尿病関連の疾患の治療における潜在的な用途を示唆しています .

化学合成と最適化

この化合物は、より複雑な化学物質の合成における重要な中間体として機能します。 その構造により、生物活性を高めたり、得られた分子の物理化学的特性を変更したりできるさまざまな置換が可能になります .

安全性と毒性評価

臨床応用を行う前に、化合物の安全性と毒性を評価することが不可欠です。 化合物のアナログは、ADMET(吸収、分布、代謝、排泄、毒性)プロファイルを評価されており、これは薬物開発における重要なパラメータです .

薬理学的研究

この化合物は、さまざまな生物学的経路やシステムに対するその影響を研究するために、薬理学的研究で使用できます。 これは、新しい治療用途の発見または潜在的な副作用の特定につながる可能性があります .

材料科学

生物活性とは直接関係しませんが、同様の構造を持つ化合物は、特定の特性を持つ新しいポリマーやコーティングの開発のために、材料科学で使用できます .

農業化学

この化合物の誘導体は、幼虫殺虫活性、つまり幼虫を殺す能力について調査される可能性があります。 この用途は、新しい殺虫剤や殺虫剤の開発に特に役立ちます .

生化学分析

Biochemical Properties

(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with stress-activated serine/threonine-protein kinases, which are involved in cytokine production, endocytosis, and cell migration . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of (2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit collagen synthesis in hepatic stellate cells, which are responsible for collagen production in liver fibrosis . This inhibition is achieved through the modulation of specific signaling pathways that regulate gene expression related to collagen synthesis.

Molecular Mechanism

At the molecular level, (2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition results in decreased collagen production, which is beneficial in conditions such as liver fibrosis.

Temporal Effects in Laboratory Settings

The effects of (2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of collagen synthesis, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of (2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver cells. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of collagen . These interactions influence the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of (2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes and accumulates in specific cellular compartments. This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules effectively.

Subcellular Localization

The subcellular localization of (2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone is essential for its function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in modulating cellular processes.

特性

IUPAC Name |

(2-chloropyridin-4-yl)-(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-12-5-8(1-4-16-12)13(18)10-7-17-11-2-3-15-6-9(10)11/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDWGLMCDKEGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)C2=CNC3=C2C=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

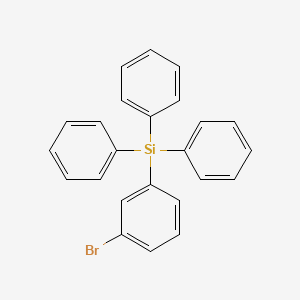

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)